2-[2-[4-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]phenoxy]ethyl]isoindole-1,3-dione
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Overview
Description
2-[2-[4-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]phenoxy]ethyl]isoindole-1,3-dione is a complex organic compound characterized by the presence of two isoindole-1,3-dione groups connected via an ethoxyphenoxy bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[4-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]phenoxy]ethyl]isoindole-1,3-dione typically involves the condensation of phthalic anhydride with an appropriate amine, followed by further functionalization steps. One common method involves the reaction of phthalic anhydride with 2-(2-aminoethoxy)phenol to form the intermediate, which is then reacted with another equivalent of phthalic anhydride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-purity reagents, and stringent control of reaction parameters to ensure high yield and purity. Solventless reactions and green chemistry principles are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[2-[4-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]phenoxy]ethyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of hydroxy derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and various substituted isoindole-1,3-dione compounds .
Scientific Research Applications
2-[2-[4-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]phenoxy]ethyl]isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-[2-[4-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]phenoxy]ethyl]isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-isoindoline-1,3-dione: A simpler analog with similar structural features but lacking the ethoxyphenoxy bridge.
Phthalimide derivatives: Compounds with similar isoindole-1,3-dione groups but different substituents, such as N-(2-hydroxyethyl)phthalimide.
Uniqueness
2-[2-[4-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]phenoxy]ethyl]isoindole-1,3-dione is unique due to its dual isoindole-1,3-dione groups connected by an ethoxyphenoxy bridge, which imparts distinct chemical and physical properties. This structural feature enhances its potential for diverse applications in various fields .
Properties
IUPAC Name |
2-[2-[4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]phenoxy]ethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O6/c29-23-19-5-1-2-6-20(19)24(30)27(23)13-15-33-17-9-11-18(12-10-17)34-16-14-28-25(31)21-7-3-4-8-22(21)26(28)32/h1-12H,13-16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTLTDPBGXIXRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC3=CC=C(C=C3)OCCN4C(=O)C5=CC=CC=C5C4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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